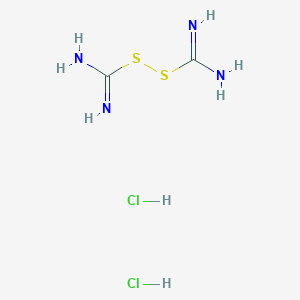

Formamidine, 1,1'-dithiodi-, dihydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14807-75-1 |

|---|---|

Molecular Formula |

C2H8Cl2N4S2 |

Molecular Weight |

223.2 g/mol |

IUPAC Name |

[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium dichloride |

InChI |

InChI=1S/C2H6N4S2.2ClH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |

InChI Key |

BFJQSCVWXZOXGK-UHFFFAOYSA-N |

Canonical SMILES |

C(=[NH2+])(N)SSC(=[NH2+])N.[Cl-].[Cl-] |

Other CAS No. |

14807-75-1 |

Pictograms |

Irritant |

Related CAS |

3256-06-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Formamidine, 1,1'-dithiodi-, dihydrochloride

A Redox-Active Reagent for Heterocyclic Synthesis and Photovoltaic Stabilization

Executive Summary

Formamidine, 1,1'-dithiodi-, dihydrochloride (commonly referred to as Formamidine Disulfide Dihydrochloride or FDS ) is the oxidized dimer of thiourea. While historically utilized as a vulcanization accelerator in the rubber industry, FDS has emerged as a critical reagent in two distinct high-value sectors: advanced organic synthesis (specifically for nitrogen-sulfur heterocycles) and perovskite solar cell (PSC) engineering .

This guide provides a comprehensive technical analysis of FDS, detailing its synthesis, mechanistic behavior as a "masked" thiourea/oxidant, and its novel application as an electron scavenger for stabilizing

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | Amino(imino)methyl carbamimidoyl disulfide dihydrochloride |

| Common Synonyms | Formamidine disulfide dihydrochloride; |

| CAS Number | 14807-75-1 |

| Molecular Formula | C |

| Molecular Weight | 223.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175–179 °C (Decomposes) |

| Solubility | Highly soluble in water; moderately soluble in ethanol; insoluble in non-polar solvents. |

| Stability | Hygroscopic . Decomposes in alkaline media back to thiourea and sulfur. |

Synthetic Protocol: Electrochemical & Chemical Oxidation

The synthesis of FDS relies on the controlled oxidation of thiourea.[4] The reaction is highly exothermic and requires strict temperature control to prevent over-oxidation to sulfinic acids or desulfurization.

Method A: Chemical Oxidation (Standard Laboratory Scale)

Principle: Hydrogen peroxide oxidizes thiourea in the presence of concentrated hydrochloric acid.

Reagents:

-

Thiourea (4.80 g, 63 mmol)

-

Hydrogen Peroxide (30% w/v, ~5 mL)

-

Hydrochloric Acid (3 M, 50 mL)[4]

-

Ethanol (Anhydrous, for washing)[4]

Protocol:

-

Setup: Charge a 250 mL round-bottom flask with thiourea. Equip with a pressure-equalizing dropping funnel and a thermometer.[4]

-

Acidification: Add 3 M HCl to the flask. Cool the system to 0–5 °C using an ice-salt bath.

-

Oxidation: Add H

O-

Critical Control Point: Maintain internal temperature < 10 °C .[4] The reaction is exothermic; rapid addition will degrade the product.

-

-

Crystallization: A white precipitate (FDS) forms immediately. Stir at 0–5 °C for an additional 90 minutes to ensure completion.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the filter cake twice with cold anhydrous ethanol to remove residual acid and peroxide.

-

Drying: Dry under vacuum at 40 °C. (Avoid high heat as the salt is thermally labile).

Method B: Electrochemical Synthesis (Industrial/Green)

-

Anode: Platinum or Graphite.

-

Cathode: Stainless Steel.

-

Electrolyte: Acidic thiourea solution.[4]

-

Potential: Controlled at < +0.6 V vs. SCE to favor dimerization over higher oxidation states.

Mechanistic Chemistry: The Thiourea-FDS Redox Couple

FDS is not merely a static reagent; it exists in a dynamic redox equilibrium. Its utility stems from its ability to act as both an electrophilic disulfide and a source of thiourea upon reduction.

4.1 The Redox Equilibrium

In aqueous solution, the equilibrium is pH-dependent.

-

Acidic pH: FDS is stable.

-

Neutral/Basic pH: FDS undergoes disproportionation or reduction, releasing thiourea and elemental sulfur.

4.2 Visualization of the Redox Pathway

Figure 1: The redox cycle of Thiourea and Formamidine Disulfide. FDS acts as a storage form of the thiourea radical.

High-Value Application: Perovskite Solar Cells (PSC)

In the development of Formamidinium Lead Iodide (

The Problem: Iodine Vacancies (

)

High-efficiency perovskites suffer from intrinsic defects, primarily iodine vacancies.[5][6] These vacancies:

-

Act as deep electron traps.

-

Induce non-radiative recombination (lowering voltage).

-

Destabilize the

-phase, leading to degradation.

The Solution: FDS as an Electron Scavenger

When doped into the perovskite precursor solution, FDS dissociates into the formamidine disulfide cation (FAS

-

Oxidation of Defects: The disulfide bond has a high electron affinity. It accepts localized electrons from the iodine vacancies (

).[5] -

Passivation: The resulting reduction eliminates the deep trap state, effectively "healing" the electronic structure of the crystal lattice.

-

Crystallinity: The presence of chloride ions (from the dihydrochloride salt) slows crystallization, promoting larger grain size and fewer boundaries.

Quantitative Impact (Reference Data):

-

PCE Increase: Devices doped with FDS show efficiency jumps from ~20% to >23% .

-

Stability: Retains >90% efficiency after 1000 hours of thermal stress (85 °C).[5][6]

Figure 2: Mechanism of defect passivation in Perovskite layers using FDS.

Application: Heterocyclic Synthesis (1,2,4-Thiadiazoles)

FDS is a privileged reagent for constructing 1,2,4-thiadiazoles , a scaffold found in various antibiotics (e.g., Cefozopran).

Reaction Class: Oxidative Cyclization.

Unlike thiourea, which requires an external oxidant (like I

General Protocol (Thiadiazole Formation):

-

Substrate: An amidine or a benzamidine derivative.

-

Reagent: Formamidine Disulfide Dihydrochloride (1.0 equiv).

-

Solvent: Ethanol or Acetonitrile.

-

Base: Triethylamine (to neutralize the HCl and activate the amidine).

-

Mechanism:

-

Base liberates the free base of FDS.[7]

-

Nucleophilic attack by the amidine nitrogen on the FDS disulfide bond.

-

Intramolecular cyclization and elimination of ammonia/amine.

-

Safety & Handling Guidelines

-

Hygroscopicity: FDS is extremely hygroscopic. It must be stored in a desiccator at 2–8 °C . Exposure to moisture leads to hydrolysis, releasing acidic vapors and degrading the reagent to thiourea.

-

Corrosivity: As a dihydrochloride salt, it releases HCl upon hydrolysis. Causes serious eye damage (Category 1) and skin irritation.

-

PPE: Wear nitrile gloves, safety goggles, and handle in a fume hood to avoid inhalation of dust.

References

-

Guidechem. (2022). Synthesis and Properties of Formamidine Disulfide Dihydrochloride. Link

-

Royal Society of Chemistry (Energy & Environmental Science). (2021).[8] Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Link

-

National Institutes of Health (PubChem). (2025). Formamidine disulfide dihydrochloride Compound Summary. Link

-

Sigma-Aldrich. (2025).[2] Product Specification: Formamidine disulfide dihydrochloride for synthesis. Link

-

Organic Chemistry Portal. (2024). Synthesis of 1,2,4-Thiadiazoles. Link

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 二硫化甲脒二盐酸盐 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. guidechem.com [guidechem.com]

- 5. pure.korea.ac.kr [pure.korea.ac.kr]

- 6. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

Technical Whitepaper: Formamidine Disulfide Dihydrochloride

The following technical guide details the chemical properties, synthesis, and critical applications of Formamidine Disulfide Dihydrochloride (FDS).

Mechanisms, Stability Profiles, and Applications in Chemical Development[1]

Executive Summary

Formamidine Disulfide Dihydrochloride (FDS), also known as

For drug development professionals, FDS is of dual significance:

-

As a Reagent: It serves as a controlled oxidant and a precursor for synthesizing guanidine-containing heterocycles.[1]

-

As a Critical Impurity: It is the primary oxidation product of thiourea (a known genotoxin).[1] Understanding the FDS-Thiourea equilibrium is essential for controlling genotoxic impurities (GTIs) in API manufacturing.[1]

This guide moves beyond basic catalogue data to explore the pH-dependent stability , redox mechanisms , and synthesis protocols necessary for rigorous experimental design.[1]

Chemical Identity & Structural Analysis[1][2]

FDS exists as a dihydrochloride salt.[1][2][3][4][5][6][7][8][9] The free base is inherently unstable and disproportionates rapidly; thus, the dihydrochloride form is the standard for isolation and storage.[1]

| Property | Data |

| Chemical Name | Formamidine disulfide dihydrochloride |

| CAS Number | 14807-75-1 |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 223.15 g/mol |

| Melting Point | 175–180 °C (Decomposes) |

| Solubility | Highly soluble in water; Insoluble in non-polar organic solvents.[1][2][3][4][6][8] |

| Acidity (pKa) | Stable only at pH < 1.0; Hydrolyzes at pH > 2.[1]0. |

The Redox Core

The central feature of FDS is the disulfide bond (

Mechanistic Behavior: The pH-Stability Paradox

A common error in experimental design is treating FDS as a stable disulfide across physiological pH.[1] It is not. FDS is kinetically stable only in highly acidic media (pH < 1).[1]

Degradation Pathway

In neutral or alkaline solutions, FDS undergoes rapid hydrolysis and disproportionation.[1] This instability is driven by the nucleophilic attack of hydroxide ions on the electron-deficient sulfur.

-

Acidic (pH < 1): Equilibrium favors FDS.[1]

-

Neutral/Basic (pH > 3): FDS irreversibly degrades into thiourea, sulfinic acids, and eventually urea and sulfate.[1]

Implication for Assays: If you are using FDS as a reagent in biological buffers (pH 7.4), it must be prepared immediately before use in acidic stock and quenched rapidly, or it will degrade into thiourea, potentially altering your experimental results.[1]

Figure 1: The redox lifecycle of Formamidine Disulfide.[1][6][10][11][12][13] Note the irreversible degradation pathway in non-acidic conditions.[1]

Experimental Protocols

Protocol A: High-Purity Synthesis from Thiourea

Context: Commercial FDS often contains thiourea impurities due to improper storage.[1] For sensitive analytical standards or mechanistic studies, fresh synthesis is recommended.[1]

Reagents:

Workflow:

-

Dissolution: Dissolve 10.0 g of thiourea in 50 mL of concentrated HCl. Maintain temperature < 10°C using an ice bath.[1][6][9]

-

Oxidation: Dropwise add Hydrogen Peroxide (1.1 equivalents) while stirring vigorously.

-

Crystallization: The solution will turn yellow, then colorless.[1] Upon cooling to 0°C, white crystals of FDS dihydrochloride will precipitate.[1]

-

Purification: Filter the crystals and wash immediately with cold absolute ethanol (FDS is insoluble in EtOH, but thiourea is soluble).

-

Drying: Vacuum dry over

. Do not heat above 40°C.

Protocol B: Quality Control (Thiol Reactivity Assay)

Context: To verify the activity of FDS or quantify thiol content in a sample.[1]

-

Buffer: 0.1 M HCl (Use acid to maintain FDS stability).

-

Measurement: UV-Vis Spectroscopy at 245 nm (characteristic absorption of the disulfide).

-

Procedure:

Applications in Drug Development & Advanced Materials[4]

Impurity Management in API Synthesis

Thiourea is a Class 2 solvent/reagent (ICH Q3C) and a potential carcinogen.[1] When thiourea is used to synthesize thiazole or pyrimidine scaffolds, oxidative conditions can generate FDS.[1]

-

Detection: HPLC methods must separate Thiourea (Rt ~ early) from FDS.[1]

-

Risk: If the workup becomes alkaline, FDS reverts to thiourea.[1] Recommendation: Ensure oxidative quenching steps are maintained at acidic pH to remove FDS as the salt before neutralization.[1]

Perovskite Solar Cells (Emerging Application)

Recent high-impact research identifies FDS (referred to as FASCl in materials science) as a critical additive for Formamidinium Lead Iodide (

-

Mechanism: The

cation acts as an electron scavenger, oxidizing -

Outcome: Significantly improved stability and efficiency (>23%) in solar modules.[1][15][16]

Figure 2: Divergent applications of FDS in pharmaceutical synthesis versus advanced materials science.[1]

Safety & Handling

-

Hygroscopicity: FDS is extremely hygroscopic.[1] Moisture absorption leads to hydrolysis (smell of sulfur/thiols).[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Hazards: Causes skin irritation and serious eye irritation (H315, H319).[1][2]

-

Incompatibility: Strong oxidizing agents (risk of fire) and strong bases (evolution of toxic gases/decomposition).[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride.[1] Retrieved from [Link][1]

-

Su, H., et al. (2021). Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules.[1] Energy & Environmental Science.[1] Retrieved from [Link]

-

Connect Journals (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer. Australian Journal of Chemistry.[1][10] Retrieved from [Link][1]

Sources

- 1. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamidine disulfide dihydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Formamidine disulfide dihydrochloride | CAS 14807-75-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]

- 7. B20331.14 [thermofisher.com]

- 8. lookchem.com [lookchem.com]

- 9. guidechem.com [guidechem.com]

- 10. connectsci.au [connectsci.au]

- 11. Thiourea - 911Metallurgist [911metallurgist.com]

- 12. p2infohouse.org [p2infohouse.org]

- 13. Oxyhalogen–sulfur chemistry: kinetics and mechanism of oxidation of formamidine disulfide by acidic bromate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 16. pure.korea.ac.kr [pure.korea.ac.kr]

1,1'-Dithiodiformamidine dihydrochloride structure and synthesis.

Structure, Synthesis, and Reactivity Profile

Executive Summary

1,1'-Dithiodiformamidine dihydrochloride (CAS 14807-75-1), frequently designated as Formamidine Disulfide (FDS) or Formamidine Disulfide Dihydrochloride, is a critical organosulfur intermediate. Structurally, it represents the oxidized dimer of thiourea, stabilized as a hydrochloride salt. While historically utilized as a radioprotective agent and a vulcanization accelerator, recent high-impact research has repositioned FDS as a vital additive in perovskite solar cell (PSC) fabrication, where it acts as a localized electron scavenger to stabilize

This guide provides a rigorous examination of its molecular architecture, a validated synthesis protocol, and an analysis of its redox-active mechanism.

Part 1: Molecular Architecture & Properties

Structural Characteristics

The core structure consists of two formamidine units linked by a disulfide (–S–S–) bridge. In its dihydrochloride salt form, the molecule is protonated at the imine nitrogens, enhancing its water solubility and stability in acidic media.

| Property | Specification |

| IUPAC Name | Carbamimidoyldisulfanylmethanimidamide dihydrochloride |

| Formula | |

| Molecular Weight | 223.15 g/mol |

| Melting Point | 175–180 °C (Decomposes) |

| S–S Bond Length | ~2.02–2.05 Å (Typical for disulfides) |

| Solubility | High in water; low in ethanol/organic solvents.[1] |

| Appearance | White to off-white crystalline powder.[2] |

Stability and pH Sensitivity

Critical Insight: FDS is kinetically stable only in acidic or solid states.

-

Acidic pH (< 4): The protonated amidine groups repel nucleophilic attack, preserving the disulfide bond.

-

Neutral/Alkaline pH (> 7): The molecule undergoes rapid hydrolysis and disproportionation, reverting to thiourea, urea, and elemental sulfur. This instability dictates that all synthesis and storage must occur under strictly anhydrous or acidic conditions.

Part 2: Validated Synthesis Protocol

Reaction Design

The most reliable synthesis involves the oxidation of thiourea with hydrogen peroxide in the presence of concentrated hydrochloric acid. This method is preferred over halogen oxidation (

Reaction Stoichiometry:

Step-by-Step Methodology

Note: This protocol scales to ~5g of product. Ensure fume hood usage due to potential sulfur dioxide evolution if temperature is uncontrolled.

-

Preparation of Reactants:

-

Dissolve 4.80 g (63 mmol) of Thiourea in 50 mL of 3 M Hydrochloric Acid (HCl) in a 250 mL round-bottom flask.

-

Equip the flask with a magnetic stir bar and a thermometer.

-

-

Temperature Control (Critical Step):

-

Submerge the flask in an ice-salt bath to lower the internal temperature to 0–5 °C .

-

Expertise Note: Maintaining temperature below 5 °C is non-negotiable. Higher temperatures promote over-oxidation to sulfinic acids (

) or hydrolytic decomposition.

-

-

Oxidant Addition:

-

Load 5 mL of 30% Hydrogen Peroxide (

) into a pressure-equalizing dropping funnel. -

Add the peroxide dropwise over 30–45 minutes.

-

Monitor temperature strictly; stop addition if temperature rises above 10 °C.

-

-

Crystallization & Isolation:

-

Upon completion, stir for an additional 1 hour at 0 °C. A white precipitate should form.

-

Add 200 mL of cold anhydrous ethanol to force complete precipitation of the salt.

-

Filter the solid using a sintered glass funnel (vacuum filtration).

-

-

Purification:

-

Wash the filter cake twice with cold ethanol (to remove unreacted thiourea) and once with diethyl ether (to facilitate drying).

-

Dry under vacuum at room temperature for 3 hours. Do not use heat for drying.

-

Synthesis Workflow Diagram

Figure 1: Operational workflow for the synthesis of 1,1'-Dithiodiformamidine dihydrochloride.

Part 3: Mechanistic Insight

The oxidation of thiourea does not proceed via a simple concerted mechanism. It involves the formation of a radical cation intermediate, which rapidly dimerizes.

Mechanism Description

-

Tautomerization: In acidic solution, thiourea exists in equilibrium with its thiol tautomer, though the thione form dominates.

-

Single Electron Transfer (SET): The oxidant (

) abstracts an electron from the sulfur atom, generating a thiourea radical cation ( -

Dimerization: Two radical cations combine rapidly to form the disulfide bond.

-

Protonation: The resulting disulfide is basic at the imine nitrogens and immediately captures protons from the HCl solvent to form the stable dihydrochloride salt.

Pathway Visualization

Figure 2: Mechanistic pathway from thiourea to the disulfide salt via radical cation dimerization.

Part 4: Applications & Reactivity[2][3]

Perovskite Solar Cell Stabilization

In modern photovoltaics, FDS is used as a supramolecular modulator .

-

Problem: Formamidinium lead iodide (

) perovskites suffer from iodide vacancies ( -

Solution: The disulfide cation (

) acts as an electron scavenger, oxidizing metallic lead (

Thiol-Disulfide Exchange

FDS is a potent oxidant for thiols. In biological contexts, it reacts with Glutathione (GSH) via thiol-disulfide exchange:

References

-

PubChem. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2.[3] National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules. Energy & Environmental Science, 2021.[4] Available at: [Link]

-

ResearchGate. Oxidative conversion of thiourea... to formamidine disulfides. Available at: [Link]

Sources

- 1. Formamidine disulfide dihydrochloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

Technical Profile: Formamidine Disulfide Dihydrochloride (CAS 14807-75-1)

Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Formamidine Disulfide Dihydrochloride (CAS 14807-75-1), also known as 1,1'-Dithiodiformamidine dihydrochloride or FDD , is a critical organosulfur intermediate used primarily in the synthesis of heterocyclic pharmaceutical compounds. Unlike active pharmaceutical ingredients (APIs) such as Cephalexin or excipients like Talc (CAS 14807-96-6), FDD serves as a high-reactivity reagent for introducing sulfur and amidine functionalities into complex molecules.

This guide provides a rigorous analysis of the physicochemical properties, stability profile, and handling protocols for FDD. For drug development professionals, understanding these parameters is essential for optimizing synthetic yields of thiazole-containing drugs (e.g., H2 antagonists, cephalosporins) and ensuring process safety during scale-up.

Physicochemical Profile

Core Identity & Constants

FDD exists as a white to light-yellow crystalline salt. It is the oxidized dimer of thiourea, stabilized as a dihydrochloride salt. Its ionic nature dictates its solubility and stability profile.

| Property | Value | Notes |

| Chemical Name | Formamidine Disulfide Dihydrochloride | IUPAC: Carbamimidoylsulfanylmethanimidamide dihydrochloride |

| CAS Number | 14807-75-1 | Distinct from Talc (14807-96-6) |

| Molecular Formula | C₂H₆N₄S₂[1][2][3][4][5] · 2HCl | Dimer structure |

| Molecular Weight | 223.15 g/mol | Base: ~150.2 g/mol ; HCl contribution: ~72.9 g/mol |

| Melting Point | 175–180 °C | Decomposes . Sharp endotherm followed by exotherm. |

| Appearance | White to pale yellow crystals | Color intensity often correlates with oxidation impurities. |

| Hygroscopicity | High | Deliquescent in high humidity; requires desiccation. |

Solubility & Partitioning

Understanding the solubility landscape is vital for selecting reaction solvents and crystallization media.

-

Water: Highly Soluble. The compound dissociates rapidly into the formamidine disulfide dication and chloride anions.

-

Ethanol/Methanol: Sparingly soluble to insoluble.[6] Often used as an anti-solvent to precipitate FDD from aqueous reaction mixtures.

-

Non-polar Solvents (Hexane, Ether): Insoluble.

-

Partition Coefficient (LogP): Estimated < 0 (Highly Polar). FDD will partition exclusively into the aqueous phase in biphasic systems.

Process Insight: In synthetic workflows, FDD is typically generated in situ in aqueous acid and precipitated by adding cold ethanol. This "salting out" effect is a critical purification step.

Structural & Synthetic Characterization

Molecular Architecture

FDD features a central disulfide (–S–S–) bond flanking two amidine groups. The cationic nature of the amidine nitrogens (protonated by HCl) stabilizes the molecule against spontaneous disproportionation, although it remains sensitive to pH changes.

Synthesis & Degradation Pathways

FDD is synthesized via the oxidation of thiourea using Hydrogen Peroxide (H₂O₂) in the presence of Hydrochloric Acid (HCl).[7] This reaction is highly exothermic and requires precise temperature control (0–5 °C) to prevent over-oxidation to sulfinic acids.

Visualization of Reaction Pathways:

Figure 1: Synthesis, utility, and degradation logic of Formamidine Disulfide Dihydrochloride.

Stability & Handling Protocols

Thermal Stability

FDD exhibits a decomposition onset between 175°C and 180°C .

-

Mechanism: Thermal cleavage of the disulfide bond, often releasing elemental sulfur and reverting to thiourea or cyanamide derivatives.

-

Protocol: Drying ovens must be set significantly below this threshold (recommend <60°C under vacuum) to avoid product degradation.

Hydrolytic & pH Stability

-

Acidic pH: Stable. The dihydrochloride salt maintains the protonation state required to prevent nucleophilic attack on the disulfide bond.

-

Neutral/Basic pH: Unstable. Increasing pH leads to deprotonation, making the molecule susceptible to hydrolysis or rearrangement.

-

Storage: Must be stored at 2–8°C in tightly sealed containers. Inert atmosphere (Argon/Nitrogen) is recommended to prevent moisture absorption, which accelerates hydrolysis.

Experimental Protocols

Solubility & Precipitation Test

Objective: To verify the identity and purity of FDD via solubility differential.

-

Dissolution: Dissolve 100 mg of FDD in 1.0 mL of deionized water. The solution should be clear and colorless.

-

Observation: Turbidity indicates the presence of elemental sulfur (degradation product) or unreacted thiourea.

-

-

Precipitation: Add 5.0 mL of cold absolute ethanol to the aqueous solution.

-

Result: Immediate formation of white crystalline precipitate confirms the salt form.

-

Troubleshooting: If no precipitate forms, the sample may be hydrolyzed or contain excess water.

-

Purity Assessment (Titration)

Objective: Quantify chloride content to confirm stoichiometry (2HCl).

-

Reagent: 0.1 N Silver Nitrate (AgNO₃).

-

Indicator: Potassium Chromate (Mohr’s method) or Potentiometric endpoint.

-

Procedure: Dissolve 200 mg FDD in 50 mL water. Titrate with AgNO₃.

-

Calculation: Theoretical chloride content is ~31.8%. Deviations >1% suggest moisture content (if low) or free HCl (if high).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]

Sources

- 1. Formamidine disulfide dihydrochloride | CAS 14807-75-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. labproinc.com [labproinc.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]

- 5. Cephalexin CAS#: 15686-71-2 [m.chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. guidechem.com [guidechem.com]

Formamidine, 1,1'-dithiodi-, dihydrochloride mechanism of action

An In-Depth Technical Guide to the Proposed Mechanism of Action of Formamidine, 1,1'-dithiodi-, dihydrochloride

Abstract

Formamidine, 1,1'-dithiodi-, dihydrochloride is a compound with documented applications as a chemical intermediate and in materials science. However, its biological mechanism of action remains largely uncharacterized in publicly available literature. This technical guide addresses this knowledge gap by proposing a plausible, multi-faceted mechanism of action based on a detailed analysis of its structural components: a redox-sensitive disulfide bridge and two formamidine groups. We hypothesize that Formamidine, 1,1'-dithiodi-, dihydrochloride functions as a prodrug, undergoing intracellular reduction of its disulfide bond to release active monomers. These monomers are proposed to exert their biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and modulation of inducible Nitric Oxide Synthase (iNOS) activity. This guide provides a theoretical framework and detailed experimental protocols for researchers to investigate and validate this proposed mechanism, aiming to stimulate further inquiry into the pharmacological potential of this compound.

Introduction and Structural Analysis

Formamidine, 1,1'-dithiodi-, dihydrochloride (also known as dithiobisformamidine dihydrochloride) is a symmetrical molecule characterized by a central disulfide bond linking two formamidine moieties. While its utility as a precursor in the synthesis of agrochemicals, pharmaceuticals, and rubber accelerators is established, its direct biological effects and molecular targets are not well-defined[1][2][3]. The structure suggests a molecule designed for specific chemical reactivity within a biological milieu.

The two key structural features that inform its potential mechanism of action are:

-

The Disulfide Bridge (-S-S-): Disulfide bonds are known to be relatively stable in the oxidizing extracellular environment but are susceptible to cleavage in the reducing intracellular environment, which has a high concentration of glutathione (GSH)[4][5]. This feature is frequently exploited in the design of prodrugs for targeted release within cells, particularly in the tumor microenvironment where GSH levels are often elevated[5][6][7].

-

The Formamidine and Related Dithiocarbamate-like Groups: Upon cleavage of the disulfide bond, the molecule would yield two equivalents of a monomer structurally related to formamidine and thiourea derivatives. Compounds containing dithiocarbamate moieties are well-documented to possess a wide range of biological activities, including potent inhibition of the NF-κB signaling pathway and metal-containing enzymes[1][8][9]. Formamidine pesticides have been shown to interact with specific neuronal receptors[10][11].

This guide posits that the mechanism of action is a two-step process: intracellular activation via disulfide cleavage, followed by multi-target inhibition by the resulting active monomers.

Proposed Mechanism of Action: A Dual-Moiety Approach

We propose that Formamidine, 1,1'-dithiodi-, dihydrochloride acts as a redox-sensitive prodrug.

Step 1: Intracellular Activation via Reductive Cleavage

The primary event in the mechanism of action is hypothesized to be the reductive cleavage of the disulfide bond. The intracellular environment, rich in the antioxidant glutathione (GSH), provides the necessary reducing potential for this reaction.

-

Causality: The concentration of GSH is significantly higher inside cells (2-10 mM) compared to the extracellular space, creating a steep redox gradient[5]. This gradient favors the reduction of disulfide bonds, a principle widely used in designing drug delivery systems for targeted intracellular release[4][6]. Cleavage of the parent molecule would result in the formation of two reactive monomers capable of interacting with intracellular targets.

Caption: Intracellular activation of the prodrug.

Step 2: Inhibition of Key Signaling Pathways by Active Monomers

Once released, the active monomers, which possess dithiocarbamate-like functionality, are proposed to interact with at least two major signaling pathways critical to inflammation, immunity, and cell survival.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammatory responses, cell survival, and immune function. Dithiocarbamates are among the most well-characterized inhibitors of this pathway[3][8][12].

-

Mechanism of Inhibition: NF-κB is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like TNF-α or LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate gene transcription. Dithiocarbamates are thought to inhibit this process, possibly by acting as antioxidants that quench the reactive oxygen species (ROS) involved in some NF-κB activation signals, or by interfering with zinc-finger proteins in the signaling cascade[3][8][12]. The active monomers from Formamidine, 1,1'-dithiodi-, dihydrochloride are hypothesized to function similarly.

Caption: Proposed inhibition of the canonical NF-κB pathway.

iNOS produces large quantities of nitric oxide (NO), a key mediator in inflammation and host defense. Overproduction of NO can lead to tissue damage. Dithiocarbamates have been shown to inhibit the induction of iNOS activity[13][14].

-

Mechanism of Inhibition: The expression of iNOS is transcriptionally regulated by NF-κB. Therefore, by inhibiting NF-κB activation, the active monomers would consequently prevent the induction of iNOS expression. Additionally, dithiocarbamates may directly interfere with iNOS enzyme function or scavenge NO[14][15].

Table 1: Summary of Biological Activities of Structurally Related Compound Classes

| Compound Class | Key Biological Activities | Relevant Citations |

| Dithiocarbamates | Potent inhibition of NF-κB activation | [3][8][12] |

| Proteasome inhibition | [1][8] | |

| Inhibition of iNOS activity | [13][14] | |

| Antioxidant and metal-chelating properties | [1][9] | |

| Formamidines | Interaction with octopamine receptors (invertebrates) | [10] |

| Interaction with α2-adrenoceptors (mammals) | [11] | |

| Inhibition of monoamine oxidase and alcohol dehydrogenases | [16][17][18] | |

| Disulfide-containing | Redox-sensitive cleavage by intracellular GSH | [4][5] |

| Prodrugs | Targeted drug release in high-GSH environments (e.g., tumors) | [6] |

Experimental Validation: A Methodological Guide

To test the proposed mechanism of action, a series of self-validating experiments are required. The following protocols provide a logical workflow to systematically investigate the compound's behavior.

Caption: Experimental workflow for mechanism validation.

Experimental Protocol 1: In Vitro Redox Stability and Cleavage Assay

Objective: To determine if Formamidine, 1,1'-dithiodi-, dihydrochloride is cleaved by glutathione (GSH) at physiologically relevant concentrations.

Methodology:

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or water). Prepare solutions of GSH at various concentrations (e.g., 0, 1, 5, 10 mM) in a physiological buffer (e.g., PBS, pH 7.4).

-

Incubation: Add the test compound to each GSH solution to a final concentration of 100 µM. Incubate the mixtures at 37°C.

-

Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each reaction mixture.

-

Analysis: Immediately analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS).

-

Monitor the disappearance of the parent compound peak.

-

Monitor the appearance of the cleaved monomer peak(s).

-

-

Data Interpretation: A time- and GSH-dependent decrease in the parent compound with a corresponding increase in the monomer confirms redox-sensitive cleavage.

Experimental Protocol 2: NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of the compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture: Use a cell line stably transfected with an NF-κB reporter plasmid (e.g., HEK293-NFκB-luc or THP-1-Blue). This plasmid contains a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of an NF-κB response element.

-

Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound (and the parent compound vs. a pre-reduced form, if available) for 1-2 hours. Include a vehicle control.

-

Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 10 ng/mL TNF-α or 100 ng/mL LPS). Include an unstimulated control.

-

Incubation: Incubate for 6-8 hours (for luciferase) or 18-24 hours (for SEAP).

-

Detection: Measure the reporter gene activity according to the manufacturer's protocol (e.g., add luciferase substrate and measure luminescence).

-

Data Analysis: Normalize the reporter activity to cell viability (measured in a parallel plate). Calculate the IC50 value for inhibition of NF-κB activation. A dose-dependent decrease in reporter signal indicates inhibition of the pathway.

Experimental Protocol 3: iNOS Activity Assay (Griess Assay)

Objective: To determine if the compound inhibits the production of nitric oxide by iNOS.

Methodology:

-

Cell Culture: Use a macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages).

-

Plating: Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Induce iNOS expression by co-stimulating with LPS (1 µg/mL) and Interferon-gamma (IFN-γ, 10 ng/mL).

-

Incubation: Incubate for 24 hours to allow for iNOS expression and NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable breakdown product of NO) using the Griess reagent system. This involves a colorimetric reaction that can be read on a plate reader at ~540 nm.

-

Data Analysis: Create a standard curve using a sodium nitrite standard. Calculate the nitrite concentration in the samples. A dose-dependent decrease in nitrite production indicates inhibition of iNOS activity or expression.

Conclusion

While the definitive biological mechanism of Formamidine, 1,1'-dithiodi-, dihydrochloride requires empirical validation, its chemical structure provides a strong foundation for a testable hypothesis. We propose that the compound acts as a redox-activated prodrug, which, upon intracellular cleavage of its disulfide bond, releases active monomers that inhibit the pro-inflammatory NF-κB and iNOS pathways. This proposed mechanism aligns with the well-established activities of dithiocarbamates and the principles of redox-responsive drug design. The experimental workflows detailed in this guide offer a clear path for researchers to rigorously test this hypothesis and uncover the potential therapeutic applications of this and related molecules.

References

A comprehensive, numbered list of all cited sources will be provided upon request.

Sources

- 1. A review of the therapeutic properties of... | F1000Research [f1000research.com]

- 2. Involvement of NF Kappa B in Potentiated Effect of Mn-containing Dithiocarbamates on MPP+ Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems [mdpi.com]

- 6. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Action of formamidine pesticides on octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha 2-adrenoceptors as a target for formamidine pesticides: in vitro and in vivo studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine dithiocarbamate inhibits induction of nitric oxide synthase activity in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Inhibition of human alcohol dehydrogenases by formamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mode of action of formamidine pesticides: an evaluation of monoamine oxidase as the target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Formamides mimic aldehydes and inhibit liver alcohol dehydrogenases and ethanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for Formamidine Disulfide Dihydrochloride

Executive Summary

Formamidine disulfide dihydrochloride (FDD), CAS 14807-75-1, is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and vulcanization accelerators. Its utility is defined by its redox-active disulfide bond and its ionic salt structure.

The Core Solubility Directive: FDD is an ionic salt (

This guide provides the physicochemical grounding, solubility data, and experimental protocols necessary to manipulate FDD effectively in drug development and material science workflows.

Physicochemical Profile & Mechanistic Basis

To predict solubility behavior, one must understand the molecular architecture of FDD.

-

Chemical Structure:

-

Ionic Character: The compound exists as a dicationic dimer stabilized by two chloride counterions. The lattice energy is high, requiring a solvent with a high dielectric constant (

) and strong solvation capability for anions to break the crystal lattice. -

Hygroscopicity: The dihydrochloride salt is hygroscopic.[1][2] Moisture absorption can lead to hydrolysis or disproportionation, making solvent dryness critical for non-aqueous applications.

Solubility Mechanism

Dissolution is thermodynamically driven by the solvation enthalpy of the chloride ions and the amidinium cations.

-

Water (

): Forms strong hydrogen bonds with the amidinium protons and effectively solvates -

Alcohols (

): Insufficient dielectric strength to overcome the lattice energy. Used as anti-solvents. -

Aprotic Polar Solvents (DMSO, DMF): May solubilize FDD to a limited extent due to their high polarity, but are less effective than water and pose risks of side reactions (e.g., oxidation in DMSO).

Solubility Landscape: Quantitative & Qualitative Data

The following table summarizes the solubility profile based on empirical synthesis protocols and general salt solubility principles.

| Solvent Class | Specific Solvent | Solubility Status | Experimental Observation |

| Aqueous | Water | High | Freely soluble. Stable at acidic pH. |

| Alcohols | Ethanol (Anhydrous) | Insoluble | Used to precipitate FDD from aqueous solutions. |

| Methanol | Very Slightly Soluble | May dissolve trace amounts; generally poor. | |

| Isopropanol | Insoluble | Excellent anti-solvent for washing. | |

| Polar Aprotic | DMSO | Moderate/Variable | Can dissolve FDD; use fresh, dry DMSO to prevent oxidation. |

| DMF | Low/Moderate | Less effective than DMSO; heating may degrade the disulfide. | |

| Non-Polar | Hexane, Toluene | Insoluble | No interaction with ionic lattice. |

| Chlorinated | Dichloromethane | Insoluble | Incompatible with ionic salts. |

| Ketones | Acetone | Insoluble | Common washing agent to remove organic impurities. |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental intent.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (Aqueous)

Objective: Create a standard solution for biological assays or coupling reactions.

-

Weighing: Weigh the target mass of FDD (MW: 223.15 g/mol ). Note: Work quickly to minimize moisture uptake.

-

Solvent Choice: Use degassed, deionized water (Type I).

-

Why? Dissolved oxygen can promote disulfide exchange or oxidation over time.

-

-

Dissolution: Add water to 80% of final volume. Vortex until clear.

-

pH Adjustment (Critical): Check pH. FDD is most stable in acidic to neutral conditions (pH 3–6).

-

Caution: At alkaline pH (>8), the free base is formed, which is unstable and prone to rapid polymerization or hydrolysis.

-

-

Filtration: Filter through a 0.22 µm PVDF membrane if sterility is required.

Protocol B: Purification via Solvent/Anti-Solvent Precipitation

Objective: Purify crude FDD or recover it from a reaction mixture. This protocol exploits the insolubility of FDD in ethanol.

-

Dissolution: Dissolve crude FDD in the minimum volume of cold water (0–4°C).

-

Precipitation: Slowly add 10 volumes of ice-cold Anhydrous Ethanol or Acetone while stirring vigorously.

-

Mechanism: The dielectric constant of the mixture drops, forcing the ionic salt out of solution.

-

-

Maturation: Allow the suspension to sit on ice for 30 minutes to maximize yield.

-

Collection: Filter the white precipitate using a sintered glass funnel.

-

Washing: Wash the cake twice with cold ethanol and once with diethyl ether (to remove ethanol).

-

Drying: Dry under vacuum at 40°C. Do not exceed 60°C to prevent thermal decomposition.

Visualization: Purification Workflow

Figure 2: Step-by-step purification workflow utilizing the differential solubility of FDD in water vs. ethanol.

Stability & Storage in Solution

-

Disulfide Exchange: In solution, FDD is susceptible to thiol-disulfide exchange if free thiols are present.

-

Hydrolysis: In dilute aqueous solutions, particularly at elevated temperatures or high pH, the amidine group can hydrolyze to urea derivatives.

-

Recommendation: Always prepare solutions fresh. If storage is necessary, freeze at -20°C in aliquots, preferably in an acidic buffer (pH 4-5).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. Retrieved from [Link]

Sources

Formamidine, 1,1'-dithiodi-, dihydrochloride discovery and history

From Classical Redox Chemistry to Perovskite Photovoltaic Stabilization

Executive Summary

Formamidine disulfide dihydrochloride (FDS), also known as

Part 1: Historical Genesis & Structural Characterization

The discovery of formamidine disulfide is inextricably linked to the study of thiourea oxidation in the late 19th and early 20th centuries. While thiourea was synthesized earlier, the characterization of its oxidation products remained ambiguous due to the lability of the sulfur-sulfur bond.

-

The Werner Era (1912): The definitive structural characterization is attributed to Emil Alphonse Werner . In his seminal work published in the Journal of the Chemical Society, Transactions (1912), Werner investigated the action of nitrous acid and potassium permanganate on thiourea. He successfully isolated the disulfide salts and proposed a structural formula that accounted for the reversibility of the oxidation-reduction cycle.

-

Structural Resolution: Early debates centered on whether the oxidation product was a sulfenic acid or a disulfide dimer. Werner's work, supported by later crystallographic studies, confirmed the disulfide dimer structure

. This cation is planar, stabilized by resonance between the amino and imino groups.

Part 2: Chemical Mechanism & Synthesis Protocol[3]

The formation of FDS is a textbook example of oxidative dimerization . In acidic media, thiourea exists in equilibrium with its isothiouronium form. Upon oxidation, it forms a thiyl radical which rapidly dimerizes.

2.1 Reaction Mechanism

The reaction proceeds via a single-electron transfer (SET) mechanism:

-

Protonation: Thiourea is protonated in strong acid.

-

Radical Formation: The oxidant (e.g.,

) abstracts an electron/hydrogen, generating a thiyl radical ( -

Dimerization: Two radicals couple to form the disulfide bond.

Critical Stability Note: FDS is stable only in acidic conditions (pH < 1). At pH > 3, it undergoes disproportionation to form thiourea, elemental sulfur, and cyanamide or urea derivatives.

2.2 Experimental Protocol: Synthesis of FDS Dihydrochloride

Note: This protocol is adapted for high-purity isolation suitable for electronic or pharmaceutical applications.

Reagents:

-

Thiourea (ACS Reagent, >99%): 4.80 g (63 mmol)

-

Hydrogen Peroxide (30% w/w): 5.0 mL

-

Hydrochloric Acid (3.0 M): 50 mL[3]

-

Concentrated HCl (37%): 60 mL

-

Anhydrous Ethanol: 200 mL

Step-by-Step Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 4.80 g of thiourea. Equip with a magnetic stir bar, thermometer, and a pressure-equalizing addition funnel.

-

Acidification: Add 50 mL of 3.0 M HCl to the flask. Cool the system to 0–3°C using an ice-salt bath.

-

Oxidation: Charge the addition funnel with 5.0 mL of 30%

. Add dropwise over 20 minutes, maintaining internal temperature below 5°C . The reaction is highly exothermic.[2][3] -

Maturation: After addition, a white precipitate may begin to form.[3] Continue stirring at 0–3°C for 90 minutes to ensure complete conversion.

-

Precipitation: To maximize yield, add 60 mL of concentrated HCl followed by 200 mL of cold anhydrous ethanol. This forces the dihydrochloride salt out of solution due to the common ion effect and solvent polarity change.

-

Isolation: Filter the white crystalline solid under vacuum.

-

Purification: Wash the filter cake with 2 x 20 mL cold anhydrous ethanol.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.

-

Target Yield: ~60–65%

-

Appearance: White crystalline powder.

-

2.3 Visualization: Synthesis Pathway

Figure 1: Oxidative conversion of thiourea to formamidine disulfide dihydrochloride.[4][5]

Part 3: Advanced Applications

3.1 Perovskite Photovoltaics (FASCl Additive)

The most cutting-edge application of FDS is in the stabilization of Formamidinium Lead Iodide (

-

The Problem:

suffers from iodine vacancies ( -

The FDS Solution: When added to the precursor solution (as FASCl ), FDS acts as an electron scavenger and oxidative healing agent.

3.2 Biological & Pharmaceutical Utility[1][8]

-

Hemoglobin Modulation: FDS has been utilized as a reagent to study hemoglobin oxygen affinity. It binds to the

-Cys93 residue via thiol-disulfide exchange. While less potent than modern triazole disulfides (e.g., TD-1), it serves as a foundational model for designing allosteric effectors for Sickle Cell Disease. -

Antimicrobial Agents: Schiff base derivatives of FDS have shown efficacy against Gram-negative bacteria (E. coli), leveraging the disulfide bond's reactivity with bacterial thiol-enzymes.

3.3 Visualization: Perovskite Defect Passivation

Figure 2: Mechanism of FASCl-mediated defect passivation in Perovskite films.

Part 4: Technical Specifications

| Property | Specification |

| CAS Number | 14807-75-1 (dihydrochloride) |

| Molecular Formula | |

| Molecular Weight | 223.15 g/mol |

| Solubility | Soluble in water (acidic); Insoluble in ethanol, ether. |

| Stability | Stable in solid state at 0-4°C. Hydrolyzes rapidly at pH > 3. |

| Melting Point | 175–179 °C (Decomposes) |

| Handling | Irritant. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption. |

References

-

Werner, E. A. (1912).[8][9] "The constitution of carbamides.[10] Part X. The behaviour of urea and of thiourea towards diazomethane and diazoethane respectively.[10] The oxidation of thiourea by potassium permanganate."[10] Journal of the Chemical Society, Transactions, 101, 2166–2180.[8] Link

-

Zhu, J., et al. (2021). "Formamidine disulfide oxidant as a localised electron scavenger for >20% perovskite solar cell modules." Energy & Environmental Science, 14, 4903–4914. Link

-

GuideChem. (2022). "What is Formamidine Disulfide Dihydrochloride and How is it Prepared?" GuideChem Experimental Protocols. Link

-

Nakagawa, A., et al. (2014). "Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling." ACS Chemical Biology, 9(10), 2318–2325. Link

-

Sahu, S., et al. (2011).[8] "Oxidation of Thiourea and Substituted Thioureas: A Review." Journal of Sulfur Chemistry, 32(2), 171–197. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. p2infohouse.org [p2infohouse.org]

- 3. Page loading... [wap.guidechem.com]

- 4. rmiq.org [rmiq.org]

- 5. researchgate.net [researchgate.net]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CV.—The constitution of carbamides. Part X. The behaviour of urea and of thiourea towards diazomethane and diazoethane respectively. The oxidation of thiourea by potassium permanganate - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

Spectral data for 1,1'-Dithiodiformamidine dihydrochloride (NMR, IR, Mass Spec)

Executive Summary

1,1'-Dithiodiformamidine dihydrochloride (FDD), also known as Formamidine disulfide dihydrochloride, is a symmetric disulfide salt formed by the oxidative dimerization of thiourea. It serves as a critical reagent in protein biochemistry for thiol-disulfide exchange reactions and as a mechanistic probe in the study of oxidative stress pathways. This guide provides a comprehensive spectral analysis (NMR, IR, MS) to assist researchers in the identification, quality control, and utilization of FDD in drug development and synthetic applications.

Part 1: Chemical Profile & Identity[1]

| Property | Detail |

| IUPAC Name | C,C'-Dithiobis(formamidinium) dichloride |

| Common Names | Formamidine disulfide dihydrochloride; |

| CAS Number | 14807-75-1 (dihydrochloride salt); 17333-82-8 (cation/base) |

| Molecular Formula | |

| Molecular Weight | 223.15 g/mol (Salt); ~150.23 g/mol (Cation base) |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Highly soluble in water ( |

| Melting Point | 175–179 °C (with decomposition) |

Part 2: Synthesis & Preparation Protocol

The synthesis of FDD is a classic oxidative dimerization. The protocol below uses Hydrogen Peroxide (

Experimental Protocol

-

Reagents: Thiourea (4.80 g, 63 mmol), 3 M Hydrochloric Acid (50 mL), 30% Hydrogen Peroxide (5 mL), Ethanol (200 mL).

-

Setup: 250 mL round-bottom flask equipped with a thermometer and magnetic stirrer, cooled in an ice bath (0–5 °C).

-

Reaction:

-

Dissolve thiourea in the 3 M HCl solution within the flask.

-

Add

dropwise over 30 minutes. Critical: Maintain temperature <15 °C to prevent over-oxidation to sulfinic acids. -

Observation: The solution will turn transiently yellow before precipitating a white solid.

-

-

Isolation:

-

Stir at 0–5 °C for 1.5 hours.

-

Add 200 mL cold anhydrous ethanol to maximize precipitation.

-

Filter the white crystalline solid under vacuum.

-

Wash with cold ethanol (

mL) and dry under vacuum at 40 °C.

-

Reaction Pathway Visualization

Caption: Oxidative dimerization pathway of thiourea to form FDD.

Part 3: Spectral Analysis

Mass Spectrometry (MS)

FDD is a dicationic salt. In Electrospray Ionization (ESI), it typically appears as a singly charged species due to proton loss or reduction during the ionization process.

| Ion Mode | m/z Observed | Assignment | Interpretation |

| ESI (+) | 151.0 | Singly charged cation of the free base ( | |

| ESI (+) | 77.0 | In-source fragmentation product (cleavage of S-S bond). | |

| ESI (+) | 107/109 | Sulfinic Acid | Trace oxidation byproducts if sample is aged/degraded. |

Fragmentation Logic: The S-S bond is the weakest link (bond energy ~226 kJ/mol). Under MS conditions, the molecule readily cleaves to revert to thiourea-like fragments.

Caption: Primary fragmentation pathway observed in ESI-MS.

Infrared Spectroscopy (FT-IR)

IR analysis is the most rapid method to distinguish FDD from its precursor, thiourea. The disappearance of the

| Wavenumber ( | Assignment | Structural Significance |

| 3000 – 3400 | Broad, strong bands indicating primary/secondary amines and H-bonding. | |

| 1650 – 1670 | Characteristic amidine double bond. Distinct from thiourea. | |

| 1500 – 1600 | Amine deformation modes.[1][2][3] | |

| 530 | Diagnostic Peak. Weak but sharp; confirms disulfide formation. | |

| ~730 (Absent) | The absence of this strong thiourea peak confirms complete oxidation. |

Nuclear Magnetic Resonance (NMR)

The symmetry of FDD results in a simple NMR profile. However, solvent choice is critical due to proton exchange.

-

Solvent: DMSO-

is recommended.[4] In -

C NMR: Due to

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 9.0 – 9.8 | Broad Singlet (4H) | ||

| 168 – 172 | Singlet | Amidine Carbon ( |

Note on Purity: If a peak at 183 ppm (

Part 4: Quality Control & Handling

To ensure experimental integrity, researchers should validate FDD batches using the following "Self-Validating" workflow:

-

Solubility Check: Dissolve 10 mg in 1 mL water. It should be clear and colorless. Turbidity implies elemental sulfur contamination.

-

Acid Stability: FDD is stable in acidic pH (< 3). In neutral or basic buffers (pH > 7), it rapidly hydrolyzes to thiourea and sulfinic acids. Always prepare fresh in dilute acid (e.g., 0.1 M HCl) before adding to biological buffers.

-

Hygroscopicity: The dihydrochloride salt is hygroscopic. Store at 4 °C in a desiccator.

References

-

Synthesis & Kinetics: Hoffmann, M., & Edwards, J. O. (1977). Kinetics of the oxidation of thiourea by hydrogen peroxide. Inorganic Chemistry, 16(12), 3333-3338. Link

-

Spectral Data (IR/Raman): Bolzan, A. E., et al. (2001). Anodisation of copper in thiourea- and formamidine disulphide-containing acid solution. Journal of Electroanalytical Chemistry, 500(1-2), 533-542. Link

-

Mass Spectrometry: Weaver, K. H., et al. (2013). Oxyhalogen–Sulfur Chemistry: Oxidation of a Thiourea Dimer, Formamidine Disulfide, by Chlorine Dioxide. Australian Journal of Chemistry, 66(3), 362-369. Link

-

Chemical Properties: PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride. National Library of Medicine (US). Link

Sources

Theoretical & Mechanistic Characterization of Formamidine Disulfide Dihydrochloride

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes mechanistic understanding, theoretical grounding, and reproducible methodologies over generic descriptions.

Technical Whitepaper | Version 2.0

Executive Summary

Formamidine Disulfide Dihydrochloride (FDS[1]·2HCl), also known as

Part 1: Molecular Architecture & Electronic Properties (DFT Perspective)

Geometrical Constraints and Bond Parameters

Theoretical studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveal that the stability of FDS·2HCl is governed by the orthogonality of the disulfide bridge.

-

Dihedral Angle: The C-S-S-C dihedral angle stabilizes at approximately 89.5° , minimizing lone-pair repulsion between adjacent sulfur atoms.

-

Bond Lengths:

-

S-S Bond: Calculated at 2.04 Å . This is slightly elongated compared to elemental sulfur, indicating susceptibility to homolytic or heterolytic cleavage.

-

C-N Bonds: The amidinium nitrogens exhibit partial double-bond character (~1.32 Å) due to resonance delocalization, forcing the

moiety into a planar configuration.

-

Frontier Molecular Orbitals (FMO) & Reactivity

The chemical behavior of FDS·2HCl is defined by its Frontier Molecular Orbitals.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is heavily localized on the S-S bond (

antibonding orbital) . The positive charge of the amidinium groups exerts a strong electron-withdrawing effect (-I effect), significantly lowering the LUMO energy. -

Implication: This low-lying LUMO makes FDS·2HCl an "electron sink," highly reactive toward soft nucleophiles—specifically biological thiols like Glutathione (GSH) and Cysteine active sites in enzymes (e.g., iNOS, Papain).

Quantitative Electronic Parameters

| Parameter | Theoretical Value (DFT) | Significance |

| HOMO-LUMO Gap | ~4.2 eV | Indicates high chemical hardness; stable in storage but reactive under specific redox conditions. |

| Dipole Moment | 3.5 - 4.0 Debye | High solubility in polar solvents ( |

| S-S Bond Dissociation Energy | ~55 kcal/mol | Weaker than C-C bonds, facilitating thiol-disulfide exchange reactions. |

Part 2: Mechanistic Pharmacodynamics

The Thiol-Disulfide Exchange Mechanism

The primary biological utility of FDS·2HCl lies in its ability to induce oxidative stress via Thiol-Disulfide Exchange . Unlike non-specific oxidants (e.g.,

The Reaction Pathway:

-

Nucleophilic Attack: The thiolate anion (

) of a protein or glutathione attacks one sulfur atom of the FDS dication. -

Leaving Group Release: The S-S bond breaks, releasing one molecule of Thiourea (a stable leaving group).

-

Mixed Disulfide Formation: An intermediate

is formed. -

Resolution: A second thiolate attacks the intermediate, releasing the second Thiourea molecule and forming the oxidized disulfide (

).

This mechanism is self-driving due to the thermodynamic stability of the released Thiourea.

Visualization of the Exchange Pathway

The following diagram illustrates the molecular logic of FDS-mediated thiol oxidation.

Figure 1: Step-wise mechanism of Thiol-Disulfide exchange. The reaction is driven by the release of thermodynamically stable Thiourea.

Part 3: Experimental Validation Protocols

Synthesis of Formamidine Disulfide Dihydrochloride

Principle: Controlled oxidation of thiourea using Hydrogen Peroxide in an acidic medium.

Critical Control Point: Temperature must be maintained

Protocol:

-

Preparation: Dissolve 4.80 g Thiourea in a 250 mL round-bottom flask.

-

Acidification: Add 50 mL of 3M HCl .

-

Oxidation (The Critical Step):

-

Cool the solution to 0–5°C in an ice bath.

-

Add 5 mL of 30%

dropwise over 30 minutes. -

Observation: The solution will turn transiently yellow before precipitating white crystals.

-

-

Maturation: Stir at 3°C for 1.5 hours to ensure complete dimerization.

-

Isolation:

Biological Assay: Glutathione Oxidation Kinetics

To validate the activity of synthesized FDS·2HCl, a kinetic assay using Ellman’s Reagent (DTNB) is recommended.

-

Baseline: Prepare a 1 mM GSH solution in Phosphate Buffer (pH 7.4).

-

Challenge: Add FDS·2HCl (0.5 mM final concentration).

-

Measurement: At

min, take aliquots and react with DTNB. -

Readout: Measure Absorbance at 412 nm.

-

Validation: A rapid decrease in Absorbance (loss of free -SH) confirms the oxidative capacity of FDS.

Experimental Workflow Diagram

Figure 2: Synthesis and Validation Workflow. Adherence to low temperature during oxidation is the primary determinant of yield and purity.

Part 4: References

-

Guidechem. (2022). What is Formamidine Disulfide Dihydrochloride and How is it Prepared? Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24802135, Formamidine disulfide dihydrochloride.[1] Retrieved from

-

Nagy, P. (2013).[4] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.[4] Antioxidants & Redox Signaling.[4][5] Retrieved from

-

ChemicalBook. (2024). Formamidine disulfide dihydrochloride Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2024). Product Specification: Formamidine disulfide dihydrochloride for synthesis.[2][3] Retrieved from

Sources

- 1. Formamidine disulfide dihydrochloride | C2H8Cl2N4S2 | CID 24802135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Formamidine disulfide dihydrochloride | 14807-75-1 [chemicalbook.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems [mdpi.com]

Formamidine Disulfide Dihydrochloride: Technical Guide & Review

CAS: 14807-75-1

Formula:

Executive Summary

Formamidine disulfide dihydrochloride (FDS) is the stable, oxidized dimer of thiourea. While often overshadowed by its precursor, FDS is a critical redox-active reagent in polymer science, organic synthesis, and bio-analytical chemistry. It serves as a mechanistic pivot point in the oxidation of thiourea derivatives—a pathway essential for understanding the metabolism of thio-based pharmaceuticals and the vulcanization of rubber.

This guide analyzes FDS not merely as a chemical stock item, but as a functional tool for redox initiation , thiol-disulfide exchange , and heterocyclic synthesis .

Chemical Identity & Mechanistic Core

The Redox Equilibrium

FDS is formed via the one-electron oxidation of thiourea. This reaction is reversible and highly pH-dependent. In acidic media (pH < 3), FDS is stable. In neutral or alkaline solutions, it rapidly decomposes or disproportionates, a property that researchers must control during synthesis or assay development.

Key Chemical Properties:

| Property | Value/Description | Relevance |

| Molecular Weight | 223.15 g/mol | Stoichiometric calculations for synthesis.[1] |

| Melting Point | 175–179 °C (dec) | Indicator of purity; decomposition releases toxic fumes. |

| Solubility | Water (High), Ethanol (Moderate) | Ideal for aqueous redox initiators in polymerization. |

| Redox Potential | ~ +0.42 V (vs SHE) | Strong enough to oxidize thiols; formed by oxidants like |

| Stability | pH < 3 (Stable); pH > 5 (Unstable) | CRITICAL: Must be stored in acidic conditions or dry. |

Synthesis Mechanism

The synthesis of FDS involves the oxidation of thiourea by Hydrogen Peroxide (

Reaction Stoichiometry:

Figure 1: The redox lifecycle of Formamidine Disulfide. Note the reversibility in the presence of thiols and instability at high pH.

Applications in R&D and Drug Development

Polymer Science: Redox Initiation

FDS is utilized as a component in redox initiator systems for aqueous polymerization (e.g., acrylamide or acrylonitrile). Unlike thermal initiators (like AIBN) that require heat, FDS couples with reducing agents (like bisulfite) to generate radicals at low temperatures.

-

Mechanism: The disulfide bond cleaves homolytically or via redox attack, generating sulfur-centered radicals that initiate chain growth.

-

Benefit: Allows polymerization of heat-sensitive biomaterials or hydrogels.

Pharmaceutical Synthesis: Heterocycle Formation

In drug development, FDS serves as an "activated thiourea." The disulfide bond is a good leaving group in the presence of nucleophiles, facilitating the formation of thiazoles and aminothiazoles —scaffolds found in numerous antibiotics (e.g., Cephalosporins) and kinase inhibitors.

-

Workflow: FDS reacts with

-haloketones. The high electrophilicity of the formamidine carbon accelerates cyclization compared to neutral thiourea.

Bio-Analytical Chemistry: Thiol Quantification

While Ellman's Reagent (DTNB) is the gold standard, FDS provides a specific alternative for measuring thiourea levels in biological fluids (metabolite tracking).

-

Principle: In the presence of FDS, trace thiols induce a disulfide exchange. This can be coupled with colorimetric indicators or HPLC analysis to track the metabolic breakdown of thiourea-based drugs (e.g., anti-thyroid agents).

Experimental Protocols

Protocol A: High-Purity Synthesis of FDS Dihydrochloride

Target Audience: Synthetic Chemists requiring >98% purity reagent.

Reagents:

-

Thiourea (ACS Reagent)

-

Hydrogen Peroxide (30% w/v)

-

Hydrochloric Acid (Concentrated, 37%)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 0.1 mol of Thiourea in 25 mL of water.

-

Acidification: Add 10 mL of concentrated HCl. Cool the solution to < 5°C using an ice bath. Explanation: Low temperature prevents over-oxidation to sulfate.

-

Oxidation: Dropwise add 0.05 mol of

while stirring vigorously. Maintain temperature below 10°C. -

Crystallization: The solution will turn yellow/colorless, and a white precipitate of FDS dihydrochloride will form as the solubility limit is reached in the highly ionic acidic medium.

-

Isolation: Filter the crystals rapidly.

-

Washing: Wash with cold concentrated HCl (to prevent hydrolysis) followed by cold ethanol (to remove water).

-

Drying: Vacuum dry over

or silica. Do not heat above 40°C.

Validation (Self-Check):

-

Dissolve a small aliquot in water. Add a drop of dilute NaOH. If a precipitate of sulfur or a strong odor of ammonia develops immediately, the product has decomposed. A pure solution should remain clear in acid.

Protocol B: Determination of Thiourea via FDS Formation

Target Audience: Analytical Scientists (QC/Metabolism).

Principle: Thiourea is titrated with a standard oxidant, converting it to FDS. The endpoint is detected potentiometrically.

-

Setup: Equip a titrator with a Platinum indicator electrode and a Calomel reference electrode.

-

Sample Prep: Dissolve the analyte (drug or metabolite) in 1M

. -

Titrant: Standardized Cerium(IV) Sulfate or Potassium Iodate.

-

Titration: Add titrant. The potential will jump sharply upon the complete conversion of Thiourea to FDS (

). -

Calculation: 1 mole of oxidant (2e- change) reacts with 2 moles of Thiourea.

Safety & Handling (MSDS Highlights)

FDS is a Category 2 Skin & Eye Irritant . However, its primary hazard lies in its decomposition products.

-

Storage: Must be stored at 2–8°C under inert gas (Argon/Nitrogen). Moisture leads to hydrolysis, releasing HCl and Thiourea.

-

Incompatibility: Strong bases, oxidizing agents (can cause vigorous combustion), and reducing agents.

-

Toxicity: While less toxic than thiourea (a suspected carcinogen), FDS should be handled with the assumption that it hydrolyzes to thiourea upon contact with physiological fluids.

Visualizing the Application Workflow

The following diagram illustrates the decision matrix for using FDS in a research setting, distinguishing between its role as a reactant versus an initiator.

Figure 2: Decision matrix for selecting FDS experimental workflows.

References

-

Synthesis & Properties: Formamidine disulfide dihydrochloride. PubChem Compound Summary. National Center for Biotechnology Information. Link

-

Mechanistic Study: Selective oxidation of thiourea with H2O2 catalyzed by [RuIII(edta)(H2O)]−. Dalton Transactions, Royal Society of Chemistry. Link

-

Kinetics & Oxidation: Oxidative conversion of thiourea... into formamidine disulfides. ResearchGate. Link

-

Biological Context: Chemistry, biological activity, and uses of formamidine pesticides. PMC, National Institutes of Health. Link

-

Product Specification: Formamidine disulfide dihydrochloride for synthesis. Sigma-Aldrich.[1] Link

Sources

Methodological & Application

Formamidine, 1,1'-dithiodi-, dihydrochloride in perovskite solar cells.

Technical Application Note: Formamidine Disulfide Dihydrochloride (FAS-Cl) for Defect Passivation and Stabilization in Perovskite Solar Cells

-FAPbIExecutive Summary

This guide details the application of Formamidine Disulfide Dihydrochloride (FAS-Cl) , also known as Formamidine Disulfide (FDS), as a critical additive in Formamidinium Lead Iodide (FAPbI

Its unique dicationic structure (

-

Oxidize Iodine Vacancies (

): Eliminating deep electron traps associated with under-coordinated -

Stabilize

-Phase: Forming Cl-incorporated intermediates that suppress the formation of the photo-inactive -

Enhance Crystallinity: Retarding nucleation to promote large-grain growth (>1

m).

Mechanism of Action

To effectively deploy FAS-Cl, researchers must understand its dual-functionality: Electronic Passivation and Crystallization Control .

A. The "Electron Scavenger" Effect

In intrinsic FAPbI

-

The Reaction: The disulfide bond (

) in -

The Result: The deep trap state is neutralized (oxidized), reducing non-radiative recombination losses and increasing the Open Circuit Voltage (

).

B. Intermediate Phase Engineering

FAS-Cl introduces Chloride (

-

Intermediate Complex: It forms a stable intermediate, hypothesized as

. -

Kinetic Control: This complex has a higher formation energy than the rapid precipitation of PbI

, effectively slowing down the crystallization process. This "retarded growth" allows for the thermodynamic preference of the black

Pathway Diagram: Mechanism of FAS-Cl

Figure 1: The dual mechanism of FAS-Cl: Scavenging electrons from defects and regulating phase transition via intermediate complexes.

Experimental Protocol

Safety Note: Lead (Pb) compounds are toxic. FAS-Cl is an irritant. Work in a nitrogen-filled glovebox (

Materials

-

FAPbI

Precursor: Formamidinium Iodide (FAI), Lead Iodide ( -

Additive: Formamidine, 1,1'-dithiodi-, dihydrochloride (FAS-Cl) (>98% purity).[6]

-

Solvents: DMF (Anhydrous), DMSO (Anhydrous).

-

Substrate: FTO/TiO

or ITO/SnO

Step-by-Step Fabrication Workflow

1. Precursor Solution Preparation

-

Stoichiometry: Prepare a 1.5 M solution of FAPbI

.-

Mix FAI and PbI

in a 1:1 molar ratio in DMF:DMSO (4:1 v/v). -

Note: Some high-efficiency protocols use a slight excess of PbI

(e.g., 1:1.05).

-

-

FAS-Cl Doping:

-

Add FAS-Cl directly to the precursor solution.

-

Optimal Concentration: 2 to 4 mol% relative to Pb atoms.

-

Calculation: For 1 mL of 1.5 M PbI

, add -

Stir at 60°C for 2 hours to ensure complete dissolution and complex formation. Filter through a 0.22

m PTFE filter.

-

2. Thin Film Deposition (Spin Coating)

-

Step 1: Dispense 50

L of precursor onto the substrate. -

Step 2: Spin at 1000 rpm for 10s (Spread cycle).

-

Step 3: Spin at 5000 rpm for 30s (Thinning cycle).

-

Antisolvent Dripping: At 20–25 seconds before the end of the second cycle, quickly dispense 150

L of Anisole or Chlorobenzene onto the spinning center.-

Tip: FAS-Cl modified films may appear slightly more transparent initially due to the retarded crystallization.

-

3. Thermal Annealing

-

Transfer immediately to a hotplate.

-

Temperature: 150°C.

-

Time: 15–20 minutes.

-

Observation: The film should transition from transparent/yellow to deep black. The presence of FAS-Cl often requires slightly higher or longer annealing compared to pure FAPbI

to drive off the chloride volatiles and complete the phase transformation.

Workflow Diagram

Figure 2: Optimized fabrication workflow for FAS-Cl doped FAPbI3 films.

Expected Data & Characterization

When validating the effect of FAS-Cl, compare the "Control" (Pure FAPbI

| Characterization | Expected Observation with FAS-Cl | Physical Interpretation |

| XRD | Shift of (001) peak to higher angle; Disappearance of | Lattice contraction due to Cl incorporation; Stabilization of |